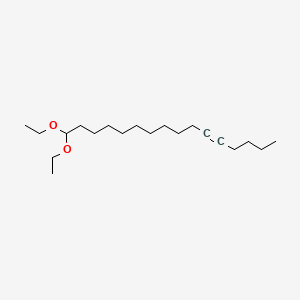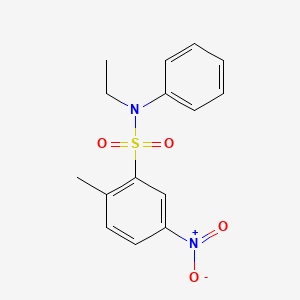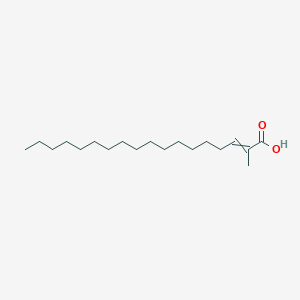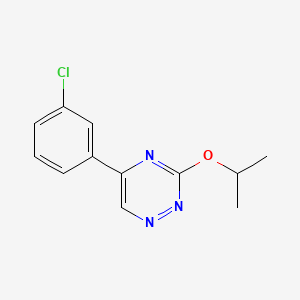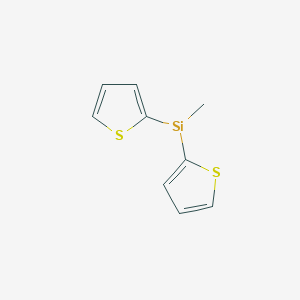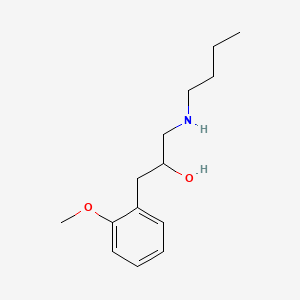
1-Butylamino-3-(o-methoxyphenyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butylamino-3-(o-methoxyphenyl)-2-propanol is an organic compound that belongs to the class of beta-amino alcohols These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol can be achieved through several synthetic routes. One common method involves the reaction of o-methoxybenzaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the following steps:
Condensation: o-Methoxybenzaldehyde reacts with butylamine to form an imine intermediate.
Reduction: The imine intermediate is reduced to the corresponding amine using sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butylamino-3-(o-methoxyphenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as acting as a beta-blocker or other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butylamino-3-(o-methoxyphenyl)-2-propanol would depend on its specific application. For instance, if it acts as a beta-blocker, it would bind to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline. This would result in decreased heart rate and blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A well-known beta-blocker with a similar structure.
Metoprolol: Another beta-blocker used in the treatment of cardiovascular diseases.
Comparison
1-Butylamino-3-(o-methoxyphenyl)-2-propanol may have unique properties compared to these similar compounds, such as different pharmacokinetics, potency, or side effect profiles. Its uniqueness could be attributed to the specific arrangement of functional groups and the presence of the o-methoxyphenyl moiety.
Conclusion
This compound is a compound with potential applications in various fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for researchers
Propriétés
Numéro CAS |
73972-48-2 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
1-(butylamino)-3-(2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H23NO2/c1-3-4-9-15-11-13(16)10-12-7-5-6-8-14(12)17-2/h5-8,13,15-16H,3-4,9-11H2,1-2H3 |
Clé InChI |
NYUDRCHSZYHVOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCC(CC1=CC=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



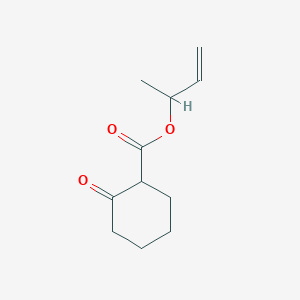
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)

